molecular formula C22H20N2O6 B11115161 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 31255-11-5

2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11115161
CAS No.: 31255-11-5
M. Wt: 408.4 g/mol
InChI Key: ZUEGADJOYPRDCU-UHFFFAOYSA-N
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Description

2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with appropriate ethoxy and ethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific ethoxy and ethyl substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

31255-11-5

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H20N2O6/c25-19-15-5-1-2-6-16(15)20(26)23(19)9-11-29-13-14-30-12-10-24-21(27)17-7-3-4-8-18(17)22(24)28/h1-8H,9-14H2

InChI Key

ZUEGADJOYPRDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCN3C(=O)C4=CC=CC=C4C3=O

Related CAS

76378-39-7

Origin of Product

United States

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